3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride or the palladium-catalyzed coupling of 2-bromothiophene with phenylboronic acid.
Introduction of the Propanol Group: The 2,2-dimethylpropan-1-ol group can be introduced via a Grignard reaction, where the benzothiophene core is reacted with 2,2-dimethylpropanal in the presence of a Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Corresponding ketone
Reduction: Corresponding alkane
Substitution: Halogenated or nitrated benzothiophene derivatives
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator (SERM) for the treatment of breast cancer.
Uniqueness
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropan-1-ol group, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H16OS/c1-13(2,9-14)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,14H,7,9H2,1-2H3 |
InChI Key |
QHHQMYNVKSNKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC2=CC=CC=C21)CO |
Origin of Product |
United States |
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